

# An In-depth Technical Guide on the Molecular Properties and Analysis of Rhombifoline

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## Compound of Interest

Compound Name: *Rhombifoline*

Cat. No.: *B1215260*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental molecular characteristics of **Rhombifoline**, a quinolizidine alkaloid. The document details its molecular formula and exact mass, supported by data from reputable chemical databases. Furthermore, it outlines a general experimental protocol for the isolation and characterization of this natural compound, which may serve as a foundational methodology for researchers in the fields of phytochemistry and drug discovery.

## Quantitative Molecular Data

The precise identification and characterization of a chemical compound are paramount in scientific research. The following table summarizes the key molecular identifiers for **Rhombifoline**.

Parameter	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>20</sub> N <sub>2</sub> O	PubChem[1], BenchChem[2]
Exact Mass	244.157563266 Da	PubChem[1]
Molecular Weight	244.33 g/mol	PubChem[1], BenchChem[2]

# Experimental Protocols: Isolation and Characterization of Rhombifoline

The isolation and structural elucidation of **Rhombifoline** from plant sources are critical steps for further pharmacological investigation. The following is a generalized protocol based on common phytochemical techniques. **Rhombifoline** has been isolated from the leaves and stems of *Anagyris foetida* L.[\[3\]](#)[\[4\]](#).

## 1. Plant Material Collection and Preparation:

- Fresh leaves and stems of the source plant (e.g., *Anagyris foetida*) are collected.
- The plant material is air-dried in the shade and then ground into a coarse powder.

## 2. Extraction:

- The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using a Soxhlet apparatus or maceration.
- The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

## 3. Acid-Base Extraction for Alkaloid Enrichment:

- The concentrated crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.
- The acidic solution is then washed with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
- The aqueous layer is subsequently basified with an alkali (e.g., ammonium hydroxide or sodium carbonate) to deprotonate the alkaloids, making them soluble in organic solvents.
- The basic aqueous solution is then repeatedly extracted with an organic solvent such as chloroform or dichloromethane to isolate the crude alkaloid fraction.

## 4. Chromatographic Purification:

- The crude alkaloid extract is subjected to column chromatography over silica gel or alumina.
- Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a mixture of chloroform and methanol).
- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
- Fractions containing **Rhombifoline** are pooled and may require further purification using techniques like preparative TLC or high-performance liquid chromatography (HPLC).

#### 5. Structural Elucidation:

- The purified compound is subjected to various spectroscopic analyses to confirm its structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR spectroscopy are employed to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.[4]
- Ultraviolet (UV) Spectroscopy: UV spectroscopy can provide information about the presence of chromophores in the molecule.[4]

The identity of the isolated **Rhombifoline** is confirmed by comparing the obtained spectroscopic data with published values.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of **Rhombifoline** from a plant source.

Caption: General workflow for the isolation and identification of **Rhombifoline**.

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## References

- 1. (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one | C<sub>15</sub>H<sub>20</sub>N<sub>2</sub>O | CID 92795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rhombifoline | 529-78-2 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rhombifoline and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
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